molecular formula C17H22N2O5 B11167055 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine

Cat. No.: B11167055
M. Wt: 334.4 g/mol
InChI Key: OPLIOEGOJSQEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid is a complex organic compound with significant potential in various scientific fields This compound features an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indole ring through Fischer indole synthesis, followed by the introduction of methoxy groups via methylation reactions. The formamido group is then introduced through formylation, and the hexanoic acid chain is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy groups and formamido substituent can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a formamido substituent on the indole ring is relatively rare, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C17H22N2O5/c1-4-5-6-11(17(21)22)19-16(20)12-9-10-13(23-2)7-8-14(24-3)15(10)18-12/h7-9,11,18H,4-6H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

OPLIOEGOJSQEKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC

Origin of Product

United States

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